molecular formula C11H10FNO B13153720 2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one

2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B13153720
M. Wt: 191.20 g/mol
InChI Key: DGPYWDRSVQJKTH-UHFFFAOYSA-N
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Description

2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 8th position and an ethyl group at the 2nd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl aniline with ethyl acetoacetate in the presence of a fluorinating agent. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other fluoroquinolones. The presence of the ethyl group at the 2nd position and the fluorine atom at the 8th position can influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-ethyl-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

DGPYWDRSVQJKTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C(=CC=C2)F

Origin of Product

United States

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